![molecular formula C12H16BrNO4S B3441528 methyl 4-bromo-3-[(diethylamino)sulfonyl]benzoate](/img/structure/B3441528.png)
methyl 4-bromo-3-[(diethylamino)sulfonyl]benzoate
Overview
Description
Methyl 4-bromo-3-[(diethylamino)sulfonyl]benzoate is a chemical compound that belongs to the class of benzoic acid derivatives. It is commonly used in scientific research as a reagent for the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of methyl 4-bromo-3-[(diethylamino)sulfonyl]benzoate is not well understood. However, it is believed to act as a nucleophile in various organic reactions. It can also act as a leaving group in various substitution reactions.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of methyl 4-bromo-3-[(diethylamino)sulfonyl]benzoate. However, it is not intended for use in drug development due to its potential toxicity.
Advantages and Limitations for Lab Experiments
Methyl 4-bromo-3-[(diethylamino)sulfonyl]benzoate has several advantages for lab experiments. It is a versatile reagent that can be used in the synthesis of various organic compounds. It is also readily available and relatively inexpensive. However, it has several limitations. It is potentially toxic and requires careful handling. It is also not suitable for use in drug development due to its potential toxicity.
Future Directions
There are several future directions for the use of methyl 4-bromo-3-[(diethylamino)sulfonyl]benzoate in scientific research. One potential direction is the development of new synthetic methods using this reagent. Another potential direction is the use of this reagent in the synthesis of new pharmacological agents. Additionally, the potential toxicity of this reagent could be further investigated to better understand its safety profile.
Scientific Research Applications
Methyl 4-bromo-3-[(diethylamino)sulfonyl]benzoate is widely used in scientific research as a reagent for the synthesis of various organic compounds. It is commonly used in the synthesis of sulfonamides, which are important pharmacological agents. It is also used in the synthesis of heterocycles, which are important building blocks in organic chemistry.
properties
IUPAC Name |
methyl 4-bromo-3-(diethylsulfamoyl)benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO4S/c1-4-14(5-2)19(16,17)11-8-9(12(15)18-3)6-7-10(11)13/h6-8H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTSUCKVCLTWQOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)C(=O)OC)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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